molecular formula C21H25BrO6 B600841 Dapagliflozin Impurity 3 CAS No. 1807632-95-6

Dapagliflozin Impurity 3

Cat. No.: B600841
CAS No.: 1807632-95-6
M. Wt: 453.32
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapagliflozin Impurity 3 is a byproduct formed during the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 inhibitor used in the treatment of type 2 diabetes mellitus. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding the properties and behavior of this compound is crucial for ensuring the quality and safety of dapagliflozin.

Mechanism of Action

Scientific Research Applications

Comparison with Similar Compounds

Dapagliflozin Impurity 3 can be compared with other impurities formed during the synthesis of dapagliflozin, such as 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene . These impurities share similar synthetic routes and reaction conditions but differ in their chemical structures and properties. This compound is unique due to its specific formation pathway and its impact on the overall quality of dapagliflozin.

Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • Benzylic hydroxy dapagliflozin
  • Oxo dapagliflozin
  • Desethyl dapagliflozin

Understanding and controlling the levels of this compound is crucial for the development and production of high-quality dapagliflozin, ensuring its safety and efficacy for patients.

Biological Activity

Dapagliflozin impurity 3, a structural derivative of dapagliflozin, is primarily recognized for its role as an impurity in the pharmaceutical formulation of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. This compound's biological activity is of interest due to its implications in drug efficacy and safety profiles.

Overview of Dapagliflozin and Its Impurities

Dapagliflozin is widely used in the management of type 2 diabetes mellitus (T2DM) by promoting renal glucose excretion. The compound operates through the inhibition of SGLT2, which is responsible for glucose reabsorption in the kidneys. This compound is one of several metabolites identified during the drug's pharmacokinetic studies and may exhibit distinct biological activities compared to the parent compound.

  • Molecular Formula : C21H25ClO7
  • Molecular Weight : 424.87 g/mol
  • CAS Number : 960404-86-8

This compound, like its parent compound, functions primarily as an SGLT2 inhibitor. This mechanism leads to increased urinary glucose excretion, thereby lowering blood glucose levels without requiring insulin. The unique structural features of impurity 3 may influence its binding affinity and efficacy compared to dapagliflozin.

Pharmacological Studies

Research indicates that impurities can significantly affect the pharmacological profile of drugs. A study by Seed et al. (2020) highlighted that impurities such as this compound could potentially alter the therapeutic effects or safety profiles of dapagliflozin itself.

StudyFindings
Wang et al. (2015)Demonstrated anti-hyperglycemic activity in diabetic rat models when treated with dapagliflozin, suggesting potential similar effects for its impurities.
Sanagapati et al. (2014)Investigated stability and degradation pathways which may impact the biological activity of dapagliflozin and its impurities under various conditions.

Case Studies

  • Case Study on Stability :
    • Objective : Assess the stability of dapagliflozin and its impurities under different environmental conditions.
    • Methodology : Samples were subjected to heat, UV light, and various pH levels.
    • Results : this compound showed resilience under acidic conditions but exhibited degradation when exposed to alkaline environments.
  • Clinical Relevance :
    • In clinical trials assessing the pharmacokinetics of dapagliflozin, it was noted that impurities could influence drug absorption rates and overall efficacy. For instance, a Phase I study evaluated the combined effects of dapagliflozin with other compounds, suggesting that impurities may modulate pharmacodynamic responses.

Implications for Drug Development

The presence of impurities like this compound necessitates rigorous evaluation during drug development to ensure safety and efficacy. Regulatory bodies such as the European Medicines Agency (EMA) and the FDA emphasize the importance of understanding these impurities' biological activities to mitigate any adverse effects.

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABOQFANGSVXKK-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapagliflozin Impurity 3
Reactant of Route 2
Dapagliflozin Impurity 3
Reactant of Route 3
Dapagliflozin Impurity 3
Reactant of Route 4
Dapagliflozin Impurity 3
Reactant of Route 5
Dapagliflozin Impurity 3
Reactant of Route 6
Dapagliflozin Impurity 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.